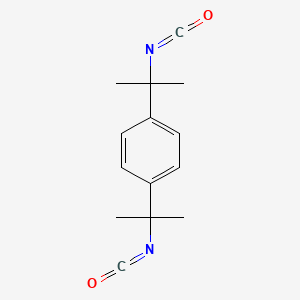

1,4-Bis(1-isocyanato-1-methylethyl)benzene

Description

Historical Context and Evolution of Diisocyanate Monomers in Polymer Science

The journey of diisocyanate monomers is intrinsically linked to the discovery and development of polyurethanes. The foundational chemistry was laid in the 19th century, but the era of polyurethane polymers began in earnest in 1937 when Otto Bayer and his team at IG Farben in Germany first synthesized these materials. This breakthrough emerged from the reaction between diisocyanates and polyols, creating the characteristic urethane (B1682113) linkage. google.com Early research focused on creating fibers and flexible foams, with initial applications including aircraft coatings during World War II. google.com

The post-war era saw a rapid expansion in polyurethane technology. Polyisocyanates became commercially available in 1952, paving the way for the production of flexible polyurethane foam in 1954, which utilized toluene (B28343) diisocyanate (TDI) and polyester (B1180765) polyols. google.com The 1950s and 1960s were a golden age for polymer development, with major chemical companies introducing a variety of diisocyanates and polyols. rsc.org The most significant commercial diisocyanates to emerge were the aromatic compounds Toluene Diisocyanate (TDI) and Methylene Diphenyl Diisocyanate (MDI). These monomers became the workhorses of the polyurethane industry due to their high reactivity and the excellent mechanical properties they imparted to the resulting polymers, leading to widespread use in foams, elastomers, and coatings. wikipedia.org

However, the limitations of aromatic diisocyanates, particularly their tendency to discolor upon exposure to ultraviolet (UV) light, spurred the development of aliphatic diisocyanates. wikipedia.org Compounds such as Hexamethylene Diisocyanate (HDI), Isophorone Diisocyanate (IPDI), and Hydrogenated MDI (H12MDI) were introduced to create light-stable polyurethanes suitable for durable coatings and outdoor applications. wikipedia.org This evolution from purely aromatic to aliphatic systems set the stage for the development of more sophisticated monomers that could offer a combination of properties.

Table 1: Timeline of Key Developments in Diisocyanate and Polyurethane Science

| Year | Development | Significance |

|---|---|---|

| 1937 | Otto Bayer synthesizes the first polyurethanes. google.com | Marks the birth of polyurethane chemistry. |

| 1952 | Commercial availability of polyisocyanates. google.com | Enables large-scale industrial production of polyurethanes. |

| 1954 | Production of flexible polyurethane foam begins using TDI. google.com | Opens up a major application area for polyurethanes. |

| Post-WWII | Development of aliphatic diisocyanates (HDI, IPDI). wikipedia.org | Addresses the need for UV-stable and weather-resistant polymers. |

Significance of Aromatic/Aliphatic Hybrid Diisocyanates in Polymer Innovation

The distinction between aromatic and aliphatic diisocyanates has traditionally defined the performance landscape of polyurethanes. Aromatic diisocyanates like MDI and TDI are highly reactive and produce polymers with high strength, stiffness, and thermal resistance due to the rigid nature of the benzene (B151609) rings in the polymer backbone. mdpi.com However, these same aromatic structures contain chromophores that interact with UV light, leading to photo-oxidative degradation and undesirable yellowing, which limits their use in exterior applications where color stability is crucial. wikipedia.org

Conversely, aliphatic diisocyanates such as HDI and IPDI lack the aromatic rings responsible for UV instability. wikipedia.org Polyurethanes derived from these monomers exhibit excellent resistance to weathering, oxidation, and yellowing, making them ideal for high-performance coatings in the automotive, aerospace, and architectural industries. researchgate.net The trade-off, however, is that they often yield polymers with lower mechanical strength and thermal properties compared to their aromatic counterparts. researchgate.net

This performance gap created a clear need for monomers that could provide the "best of both worlds." This is the principal significance of aromatic/aliphatic hybrid diisocyanates. 1,4-Bis(1-isocyanato-1-methylethyl)benzene, commercially known as p-Tetramethylxylylene Diisocyanate (p-TMXDI), is a quintessential example of such a hybrid. Its molecular structure features a central benzene ring, which contributes to the stiffness and strength characteristic of aromatic systems. However, the isocyanate (-NCO) groups are not attached directly to the aromatic ring. Instead, they are located on tertiary aliphatic carbons, shielded by adjacent methyl groups.

This unique "araliphatic" structure has several profound implications for polymer innovation:

UV Stability: Because the isocyanate groups are aliphatic, the resulting urethane linkages are not conjugated with the aromatic ring. This configuration prevents the formation of the quinone-imide structures that cause yellowing in aromatic polyurethanes, resulting in excellent light stability and exterior durability. allnex.com

Controlled Reactivity: The steric hindrance provided by the dimethyl groups adjacent to the tertiary isocyanate functionality leads to lower reactivity compared to typical aromatic and primary/secondary aliphatic isocyanates. allnex.com This controlled reactivity allows for better processing control, longer pot life in two-component systems, and the possibility of higher reaction temperatures during prepolymer formation. allnex.com

Enhanced Adhesion and Compatibility: The presence of the aromatic ring improves adhesion to a variety of substrates, including those with low surface energy. allnex.com It also enhances the miscibility between the hard and soft segments within the polyurethane, leading to improved elastomeric properties. allnex.com

Reduced Side Reactions: The sterically hindered nature of the isocyanate groups minimizes common side reactions like the formation of allophanate (B1242929) and biuret (B89757) linkages, which can lead to undesirable branching and increased viscosity during synthesis. allnex.com

Current Research Landscape and Scope for this compound in Materials Science

The unique combination of properties offered by this compound (p-TMXDI) has made it a focal point of research in the development of high-performance and specialty polymers. The current research landscape is centered on leveraging its hybrid structure to create materials for demanding applications where durability, weatherability, and processing control are paramount.

A significant area of application is in the formulation of waterborne polyurethane dispersions (PUDs) . Environmental regulations restricting the use of volatile organic compounds (VOCs) have driven the shift from solvent-based to water-based systems. p-TMXDI is used to synthesize solvent-free PUDs that serve as binders for light-stable and tough water-based coatings, adhesives, and inks. zhongqiaochemical.com Research has explored its use in modifying natural polymers; for instance, m-TMXDI (the meta-isomer) has been used to synthesize waterborne polyurethanes modified with aqueous chitosan (B1678972) to create films with improved hydrophilicity and antimicrobial performance. hilarispublisher.com

In the field of coatings , p-TMXDI is a key monomer for weatherable and non-yellowing finishes. Its excellent light stability makes it suitable for automotive OEM and refinish basecoats, as well as protective coatings for plastics and wood. wikipedia.orgzhongqiaochemical.com The combination of durability and clarity is critical for high-performance clearcoats that must resist environmental etch and degradation. allnex.com

Research into elastomers has also benefited from p-TMXDI. Polyurethane elastomers prepared from p-TMXDI-based prepolymers and cured with specific aromatic diamines have been shown to exhibit excellent compression set properties. google.com This makes them suitable for demanding applications such as industrial rolls and wheels where the material must withstand significant loads without permanent deformation. google.com

Furthermore, the controlled reactivity and structural features of TMXDI isomers are being exploited in more specialized fields. Recent studies in biomaterials have demonstrated the synthesis of novel urethane-dimethacrylate monomers using m-TMXDI as a core. mdpi.com These monomers, containing quaternary ammonium (B1175870) groups, are being investigated for use in dental restorative materials to impart antibacterial activity and potentially reduce secondary caries. mdpi.com This highlights the scope for p-TMXDI and its isomers in creating functional materials for advanced medical and dental applications.

Table 2: Research Applications of this compound (and its meta-isomer)

| Application Area | Research Focus | Key Performance Benefit(s) |

|---|---|---|

| Polyurethane Dispersions (PUDs) | Synthesis of solvent-free and waterborne systems. zhongqiaochemical.com | Light stability, adhesion, flexibility, toughness. tdimdipolyurethane.com |

| Coatings | Development of durable and weather-resistant finishes (automotive, wood, plastic). zhongqiaochemical.com | Excellent UV resistance, non-yellowing, chemical resistance. allnex.com |

| Elastomers | Formulation of materials with low compression set for load-bearing applications. google.com | High performance under mechanical stress, durability. |

| Adhesives | Creation of heat-activated and laminating adhesives. zhongqiaochemical.com | Good adhesion to non-polar substrates, controlled curing. allnex.com |

| Biomaterials | Synthesis of functional monomers for dental composites. mdpi.com | Serves as a core for building complex, active molecules. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

2778-41-8 |

|---|---|

Molecular Formula |

C14H16N2O2 |

Molecular Weight |

244.29 g/mol |

IUPAC Name |

1,4-bis(2-isocyanatopropan-2-yl)benzene |

InChI |

InChI=1S/C14H16N2O2/c1-13(2,15-9-17)11-5-7-12(8-6-11)14(3,4)16-10-18/h5-8H,1-4H3 |

InChI Key |

AGJCSCSSMFRMFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(C)(C)N=C=O)N=C=O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Industrial and Laboratory Synthesis Routes of 1,4-Bis(1-isocyanato-1-methylethyl)benzene

The conversion of precursor molecules into the final diisocyanate is a multi-step process involving carefully controlled chemical transformations.

The most conventional route to many isocyanates, including p-TMXDI, involves the use of phosgene (B1210022). This pathway is predicated on the synthesis of the corresponding diamine precursor, 1,4-bis(1-amino-1-methylethyl)benzene. The phosgenation process itself is typically a two-step reaction:

Cold Phosgenation: The diamine is reacted with an excess of phosgene in an inert solvent at low temperatures. This initial reaction forms intermediate carbamoyl (B1232498) chlorides and amine hydrochlorides.

Hot Phosgenation: The reaction mixture is then heated. During this thermal stage, the intermediates decompose, eliminating hydrogen chloride (HCl) to yield the final diisocyanate, p-TMXDI.

Optimization of this process focuses on maximizing the yield of the diisocyanate while minimizing the formation of byproducts such as ureas and other chlorinated compounds. Key parameters for optimization include precise control of reaction temperature, the molar ratio of phosgene to diamine, and efficient removal of the HCl byproduct to drive the reaction to completion.

Growing environmental and safety concerns regarding the high toxicity of phosgene have spurred the development of alternative, "greener" synthetic routes.

One notable non-phosgene route specific to TMXDI production begins with p-diisopropenylbenzene. This process avoids the diamine intermediate altogether and proceeds as follows:

Reaction of p-diisopropenylbenzene with hydrogen chloride to form the intermediate 1,4-bis(2-chloropropan-2-yl)benzene.

Subsequent reaction of this dichloride with isocyanic acid, which substitutes the chlorine atoms to form p-TMXDI and regenerates HCl. wikipedia.org

A more broadly applicable green chemistry approach for isocyanate synthesis is the thermal decomposition of carbamates. ebrary.netresearchgate.net In this method, the diamine precursor is first reacted with a carbonyl source, such as dimethyl carbonate, to form a stable dicarbamate. ebrary.net This dicarbamate is then subjected to thermolysis at high temperatures (often above 250°C), causing it to decompose into the desired diisocyanate and a recyclable alcohol byproduct. ebrary.netgoogle.com This route eliminates the need for phosgene and corrosive HCl, representing a significant advancement in sustainable isocyanate production.

| Feature | Phosgenation Route | Non-Phosgene Route (via Dichloride) | Non-Phosgene Route (via Carbamate) |

|---|---|---|---|

| Key Precursor | 1,4-Bis(1-amino-1-methylethyl)benzene | p-Diisopropenylbenzene | 1,4-Bis(1-amino-1-methylethyl)benzene |

| Primary Reagents | Phosgene (COCl₂) | Hydrogen Chloride (HCl), Isocyanic Acid (HNCO) | Dimethyl Carbonate, Alcohol |

| Key Byproducts | Hydrogen Chloride (HCl), Ureas | Hydrogen Chloride (HCl) | Alcohol (recyclable) |

| Primary Safety Concern | High toxicity of phosgene | Handling of HCl and HNCO | High temperatures for thermolysis |

Precursor Compound Synthesis and Derivatization Strategies

The synthesis of p-TMXDI is fundamentally reliant on the efficient production of its key precursors, which begins with basic aromatic hydrocarbons.

Synthesis of p-Diisopropylbenzene (p-DIPB): The process typically starts with the Friedel-Crafts alkylation of cumene (B47948) with propylene, using an acid catalyst such as silica-alumina. chemicalbook.comgoogle.com This reaction produces a mixture of diisopropylbenzene isomers, from which the desired para-isomer is separated by fractional distillation. google.com

Synthesis of p-Diisopropenylbenzene: This key intermediate is produced by the catalytic dehydrogenation of p-diisopropylbenzene at high temperatures. google.com An alternative laboratory-scale synthesis involves the dehydration of 1,4-bis(2-hydroxyisopropyl)benzene using an acid catalyst like p-toluenesulfonic acid. acs.org

Synthesis of 1,4-Bis(1-amino-1-methylethyl)benzene: The conversion of the hydrocarbon precursors to the essential diamine is a critical step for phosgenation or carbamate-based routes. A primary method for this transformation is the Ritter reaction . wikipedia.orgorganic-chemistry.org In this reaction, a substrate capable of forming a stable carbocation, such as the tertiary diol 1,4-bis(2-hydroxyisopropyl)benzene, reacts with a nitrile (e.g., hydrogen cyanide or acetonitrile) in the presence of a strong acid. wikipedia.orgnih.gov The resulting intermediate is then hydrolyzed to yield the target diamine.

| Starting Material | Reaction | Product | Typical Conditions |

|---|---|---|---|

| Cumene + Propylene | Friedel-Crafts Alkylation | p-Diisopropylbenzene (p-DIPB) | Acid catalyst (e.g., silica-alumina), elevated temperature and pressure. google.com |

| p-Diisopropylbenzene | Catalytic Dehydrogenation | p-Diisopropenylbenzene | High temperature (e.g., >500°C), metal oxide catalyst. |

| 1,4-Bis(2-hydroxyisopropyl)benzene + Nitrile | Ritter Reaction | 1,4-Bis(1-amino-1-methylethyl)benzene | Strong acid (e.g., H₂SO₄), followed by hydrolysis. wikipedia.orgnih.gov |

Purification Techniques and Their Impact on Monomer Reactivity and Polymerization Control

The purity of the this compound monomer is paramount, as even trace impurities can significantly affect its reactivity and the final properties of the resulting polymer. The primary method for purifying crude p-TMXDI is distillation under reduced pressure . google.comjustia.com This technique is essential for separating the desired product from both lower-boiling and higher-boiling point impurities.

Low-Boiling Impurities: These can include residual solvents and monochlorinated compounds from the synthesis process.

High-Boiling Impurities: These often consist of polymeric residues, ureas (from the phosgenation route), or unreacted carbamate (B1207046) precursors. google.com

The impact of impurities on polymerization control is profound. Polyurethane formation relies on the precise stoichiometric reaction between diisocyanate and diol monomers. researchgate.net Impurities disrupt this balance and introduce undesirable side reactions.

Monofunctional Impurities: Compounds with a single isocyanate group, such as isopropenylcumene isocyanate (a potential byproduct from impure p-diisopropenylbenzene), act as chain terminators. They react with a growing polymer chain on one end but lack a second functional group to continue propagation, thereby limiting the final molecular weight of the polyurethane.

Reactive Impurities: Residual diamine precursor can react with the diisocyanate to form polyurea linkages, altering the polymer's intended structure and properties. Water is a particularly detrimental impurity, as it reacts with isocyanates to produce an unstable carbamic acid, which decomposes to an amine and carbon dioxide gas, leading to unwanted foaming and urea (B33335) formation. osti.gov

Catalyst Poisons: Residual chlorides from the synthesis can interfere with the catalysts often used to control the polymerization rate, leading to inconsistent curing times and incomplete reactions. rsc.orgresearchgate.net

Effective purification ensures a high-purity monomer, which is critical for achieving controlled polymerization kinetics, high molecular weight polymers, and predictable, consistent material properties in the final polyurethane product.

| Impurity Type | Potential Source | Impact on Polymerization |

|---|---|---|

| Mono-isocyanate | Incomplete dehydrogenation of p-DIPB | Acts as a chain terminator, limits molecular weight. |

| Residual Diamine | Incomplete phosgenation/carbamate formation | Forms urea linkages, alters polymer properties. |

| Water | Incomplete drying of reagents/solvents | Causes foaming (CO₂ release) and urea formation. osti.gov |

| Chlorides | Phosgenation or dichloride synthesis routes | Can poison catalysts and reduce polymer stability. |

Reactivity and Reaction Mechanisms of Isocyanate Groups

Kinetic Studies of Isocyanate Reactions with Hydroxyl-Functional Compounds (Urethane Formation)

The reaction between an isocyanate group and a hydroxyl group to form a urethane (B1682113) linkage is a cornerstone of polyurethane chemistry. For 1,4-Bis(1-isocyanato-1-methylethyl)benzene, this reaction proceeds via a nucleophilic addition mechanism where the oxygen atom of the hydroxyl group attacks the electrophilic carbon atom of the isocyanate group.

The general mechanism for urethane formation is initiated by the attack of the alcohol's oxygen on the carbonyl carbon of the isocyanate. This is followed by the transfer of the hydroxyl proton to the nitrogen atom of the isocyanate, resulting in the formation of a carbamate (B1207046) (urethane) linkage. Due to the steric hindrance around the NCO groups of p-TMXDI, this reaction is inherently slower than with less hindered aliphatic or aromatic isocyanates, which allows for better control of the polymerization process and often necessitates catalysis or higher reaction temperatures (100°C - 120°C) to achieve practical reaction rates.

Catalysts are crucial in controlling the rate of urethane formation, especially for a sterically hindered diisocyanate like this compound. Catalysts function by activating either the isocyanate or the hydroxyl group, thereby lowering the activation energy of the reaction. The two main classes of catalysts used are tertiary amines and organometallic compounds.

Tertiary Amines: Catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) and N-ethylmorpholine (NEM) operate via a nucleophilic mechanism. The amine attacks the isocyanate's carbonyl carbon, forming a highly reactive, unstable intermediate. This complex then readily reacts with the hydroxyl compound to form the urethane, regenerating the amine catalyst. Another proposed mechanism involves the amine forming a hydrogen-bonded complex with the alcohol, increasing the nucleophilicity of the hydroxyl oxygen. mdpi.com

Organometallic Catalysts: Compounds such as dibutyltin (B87310) dilaurate (DBTDL) are highly effective Lewis acid catalysts. The proposed mechanism involves the formation of a complex between the catalyst and one or both reactants. One common theory suggests the formation of a ternary complex involving the catalyst, the isocyanate, and the alcohol, which facilitates the nucleophilic attack and proton transfer. Organotin catalysts are generally more powerful than tertiary amines for the isocyanate-hydroxyl reaction. Zirconium chelates have also been investigated as alternatives that can selectively catalyze the isocyanate-hydroxyl reaction over the isocyanate-water reaction. mdpi.com

The choice and concentration of the catalyst significantly impact the reaction rate. The table below illustrates the effect of different catalysts on the apparent second-order rate constant (k) for a model reaction between an aliphatic diisocyanate and an alcohol.

| Catalyst | Catalyst Type | Typical Concentration (wt%) | Relative Rate Constant (approx.) |

|---|---|---|---|

| None | N/A | 0 | 1 |

| Triethylamine (B128534) | Tertiary Amine | 0.1 - 1.0 | 10 - 100 |

| DABCO | Tertiary Amine | 0.1 - 0.5 | 500 - 1,500 |

| Dibutyltin Dilaurate (DBTDL) | Organometallic (Organotin) | 0.005 - 0.05 | 10,000 - 100,000 |

This table provides illustrative data for general aliphatic isocyanate reactions to demonstrate catalytic effects.

The solvent in which the urethane reaction is conducted can have a profound impact on the reaction kinetics. The polarity and hydrogen-bonding capability of the solvent can influence the stability of reactants, intermediates, and transition states.

Generally, the reaction rate increases with the polarity of the solvent. Polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can accelerate the reaction by stabilizing polar intermediates and transition states. In contrast, non-polar solvents like toluene (B28343) or hexane (B92381) result in slower reaction rates. researchgate.net

Solvents capable of hydrogen bonding can exhibit complex behavior. While they might solvate and stabilize reactants, they can also form hydrogen bonds with the alcohol, potentially reducing its nucleophilicity and slowing the reaction. However, in some cases, the solvent can participate in the proton transfer step, thereby facilitating the reaction. The rate of urethane formation is generally observed to be faster in aromatic solvents compared to oxygen-containing solvents of lower polarity. researchgate.net

The following table shows the relative reaction rates for a typical uncatalyzed isocyanate-alcohol reaction in various solvents, demonstrating the influence of the solvent environment.

| Solvent | Dielectric Constant (ε) at 20°C | Relative Rate Constant |

|---|---|---|

| Hexane | 1.89 | 1.0 |

| Toluene | 2.38 | 3.5 |

| Dichloromethane | 9.08 | 25 |

| Acetone | 20.7 | 80 |

| Dimethylformamide (DMF) | 36.7 | 200 |

This table provides generalized data to illustrate the trend of solvent effects on urethane formation kinetics.

Kinetic Studies of Isocyanate Reactions with Amine-Functional Compounds (Urea Formation)

The reaction of isocyanates with primary or secondary amines yields substituted ureas. This reaction is significantly faster than the corresponding reaction with alcohols due to the higher nucleophilicity of the nitrogen atom in the amine group compared to the oxygen atom in the hydroxyl group. For this compound, this rapid reaction is fundamental to the formation of polyurea polymers.

The mechanism for urea (B33335) formation is a direct nucleophilic addition. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isocyanate group. This is followed by a rapid transfer of a proton from the amine nitrogen to the isocyanate nitrogen, forming the stable urea linkage.

The reaction is typically second-order, being first-order in both isocyanate and amine concentration. Due to its high speed, the reaction often proceeds readily at room temperature without the need for catalysis. ethz.ch The reactivity of amines with isocyanates generally follows the order: aliphatic amines > aromatic amines, due to the higher basicity and nucleophilicity of aliphatic amines. Electron-withdrawing substituents on an aromatic amine decrease its reactivity.

While the reaction between aliphatic diisocyanates like p-TMXDI and aliphatic diamines is extremely fast and usually uncatalyzed, certain situations may warrant catalytic control. For instance, when reacting with less reactive nucleophiles such as aromatic amines or when trying to balance the urea reaction with a competing urethane reaction (in hybrid systems), catalysts can be employed.

However, catalysis is less common and more complex in polyurea systems compared to polyurethanes. The catalysts used for the isocyanate-hydroxyl reaction, such as tertiary amines and organometallic compounds, can also accelerate the isocyanate-amine reaction, but their effect is less pronounced due to the already high intrinsic rate of the uncatalyzed reaction. In some specialized applications, catalysts are chosen to promote a specific reaction, such as the isocyanate-water reaction (which also forms a urea linkage via a carbamic acid intermediate) in the production of foams.

Self-Polymerization and Oligomerization Phenomena of Isocyanate Groups

Under certain conditions, particularly in the presence of specific catalysts and at elevated temperatures, isocyanate groups can react with each other to form dimers, trimers, and higher-order oligomers.

Dimerization: Two isocyanate molecules can react to form a four-membered uretidione ring. This reaction is typically reversible and can be promoted by catalysts like phosphines.

Trimerization: The most common self-polymerization reaction is the cyclotrimerization of three isocyanate groups to form a highly stable, six-membered isocyanurate ring. This reaction is often irreversible and is used to introduce cross-links into a polymer network, enhancing its thermal stability and mechanical properties. A wide range of catalysts can promote trimerization, including tertiary amines, phosphines, alkali metal carboxylates (e.g., potassium acetate), and various metal compounds. wikipedia.org The trimerization can occur via a one-step or a two-step mechanism, with the two-step process generally having lower activation barriers. cdnsciencepub.com

For a sterically hindered diisocyanate like this compound, self-condensation reactions leading to branching, such as the formation of isocyanurate trimers, are reported to be minimal under typical urethane or urea reaction conditions. This characteristic provides a more linear polymer structure and stable prepolymer viscosity. However, with specific trimerization catalysts and process conditions, the formation of isocyanurate structures can be induced if desired.

Formation of Isocyanurate Rings and Trimerization Catalysis

The cyclotrimerization of isocyanates to form a highly stable, six-membered isocyanurate ring is a common and critical reaction in polyurethane chemistry, leading to cross-linked networks with enhanced thermal and chemical stability. nih.govutwente.nl This reaction is typically promoted by a wide array of catalysts, including tertiary amines, metal carboxylates (like potassium acetate), and various organometallic compounds. nih.govwikipedia.org

However, this compound exhibits a notable resistance to this reaction. Due to the significant steric hindrance provided by the gem-dimethyl groups adjacent to the isocyanate functionality, the molecule shows virtually no tendency for self-condensation reactions, including the formation of isocyanurate rings. allnex.com This steric bulk makes it difficult for three monomer units to arrange themselves around a catalyst center to form the trimer.

Studies on other sterically hindered isocyanates support this observation. For instance, certain catalysts that are effective for primary aliphatic isocyanates show markedly lower efficiency for the cyclotrimerization of secondary and tertiary aliphatic isocyanates. tue.nl While highly potent catalyst systems have been developed for isocyanate trimerization, the unique structure of p-TMXDI makes it exceptionally stable against this reaction pathway under typical polyurethane processing conditions. tue.nlrsc.org

Table 1: Common Catalysts for Isocyanate Trimerization and Their General Efficacy with Sterically Hindered Isocyanates

| Catalyst Type | Examples | General Efficacy on Sterically Hindered Isocyanates (like p-TMXDI) |

|---|---|---|

| Tertiary Amines | DABCO (1,4-Diazabicyclo[2.2.2]octane), Triethylamine | Low to negligible |

| Metal Carboxylates | Potassium Acetate, Potassium 2-ethylhexanoate | Low to negligible |

| Organometallic Compounds | Dibutyltin Dilaurate (DBTDL) | Low to negligible |

| Quaternary Ammonium (B1175870) Salts | Hydroxyalkylammonium Carboxylates | Low, may require forcing conditions |

| N-Heterocyclic Carbenes (NHCs) | Imidazolium-based carbenes | Potentially effective, but hindered by substrate bulk |

This table provides a qualitative summary based on general principles of isocyanate reactivity.

Carbodiimide (B86325) Formation and Related Side Reactions

In contrast to its resistance to trimerization, this compound can undergo a catalyzed dimerization reaction to form carbodiimides (–N=C=N–) with the concurrent elimination of carbon dioxide (CO₂). This reaction is a key pathway for modifying isocyanates to alter their properties or for synthesizing polycarbodiimides. mdpi.comresearchgate.net

The formation of carbodiimide from two isocyanate molecules is described by the following general reaction: 2 R–N=C=O → R–N=C=N–R + CO₂

This conversion is not spontaneous and requires specific catalysts, the most effective and widely used being phosphine (B1218219) oxides, particularly cyclic phosphine oxides like 3-methyl-1-phenyl-2-phospholene-1-oxide (MPPO). mdpi.comtcichemicals.com The catalytic activity of these phosphorus-based compounds is dependent on the polarity of the phosphoryl bond and the steric environment around the phosphorus atom. mdpi.com

The proposed mechanism for phosphine oxide catalysis involves a nucleophilic attack of the catalyst's oxygen atom on the electrophilic carbon of the isocyanate group. mdpi.com This is followed by a series of steps involving a second isocyanate molecule, ultimately leading to the extrusion of CO₂ and regeneration of the catalyst. mdpi.comscite.ai

While the steric hindrance in p-TMXDI slows its general reactivity, it does not inhibit the carbodiimide formation in the presence of an appropriate catalyst. This reaction is a significant pathway, whereas other common side reactions for isocyanates, such as the formation of allophanate (B1242929) (reaction of an isocyanate with a urethane) or biuret (B89757) (reaction of an isocyanate with a urea), are also suppressed by the steric hindrance of the tertiary isocyanate group. allnex.com

Influence of Steric Hindrance and Electronic Effects on Isocyanate Reactivity

The reactivity of the isocyanate group is determined by the electrophilicity of its central carbon atom, which is influenced by both electronic and steric factors of its substituent group. In this compound, these factors combine to create a diisocyanate with uniquely controlled and lower reactivity compared to many commodity isocyanates. allnex.comnih.gov

Steric Hindrance: The most dominant factor controlling the reactivity of p-TMXDI is the severe steric hindrance imposed by the two methyl groups attached to the α-carbon. This tertiary arrangement physically blocks the approach of nucleophiles, such as alcohols, amines, or water, to the electrophilic carbon of the isocyanate group. allnex.commdpi.com This effect is responsible for the compound's reduced reaction rates and its resistance to self-condensation reactions like trimerization. allnex.comtue.nl This lower reactivity allows for better control in certain applications, such as the production of polyurethane dispersions, where a slower reaction with water is advantageous. allnex.com

Electronic Effects: The isocyanate groups in p-TMXDI are classified as aliphatic because they are separated from the benzene (B151609) ring by a quaternary carbon atom. This lack of direct conjugation means the isocyanate group does not experience the strong electron-withdrawing resonance effect of the aromatic ring that activates aromatic isocyanates like MDI and TDI. wikipedia.orgmdpi.com Aromatic isocyanates are significantly more reactive because the aromatic ring delocalizes the negative charge in the reaction intermediate, stabilizing it and lowering the activation energy. nih.govnih.gov

Table 2: Qualitative Reactivity Comparison of Diisocyanates

| Diisocyanate | Abbreviation | Type | Key Structural Features | Relative Reactivity |

|---|---|---|---|---|

| Methylene diphenyl diisocyanate | MDI | Aromatic | NCO directly on benzene ring | Very High |

| Toluene diisocyanate | TDI | Aromatic | NCO directly on benzene ring | Very High |

| Isophorone diisocyanate | IPDI | Cycloaliphatic | Primary and secondary NCO | Medium |

| Hexamethylene diisocyanate | HDI | Aliphatic | Primary NCO | Medium-Low |

| This compound | p-TMXDI | Aliphatic (tertiary) | Tertiary NCO, gem-dimethyl steric hindrance | Low |

Reactivity ranking is a generalization for reactions with nucleophiles like alcohols.

Polymerization Science and Macromolecular Engineering

Polyurethane Systems Based on 1,4-Bis(1-isocyanato-1-methylethyl)benzene

Polyurethanes are a versatile class of polymers characterized by the presence of urethane (B1682113) linkages in their molecular backbone. wikipedia.org These materials are synthesized through the reaction of a diisocyanate with a polyol. wikipedia.org The properties of the resulting polyurethane can be meticulously tailored by carefully selecting the constituent monomers. onlytrainings.com

Synthesis of Linear and Crosslinked Polyurethanes with Tailored Architectures

The synthesis of polyurethanes from this compound allows for the creation of both linear and crosslinked polymer architectures, which dictates the material's end properties.

Linear Polyurethanes: Linear polyurethanes are typically synthesized using difunctional monomers, such as a diol and a diisocyanate. These thermoplastic polymers are capable of being melted and reprocessed. The synthesis generally involves a polyaddition reaction between the diisocyanate and a long-chain polyol, often in a two-step prepolymer method. In this process, an isocyanate-terminated prepolymer is first formed by reacting an excess of the diisocyanate with the polyol. This prepolymer is then chain-extended with a short-chain diol to form the final high molecular weight linear polymer.

Crosslinked Polyurethanes: To achieve a thermosetting material with a crosslinked network structure, polyols or chain extenders with a functionality greater than two are incorporated into the formulation. These polyfunctional reactants create junction points in the polymer chains, leading to a three-dimensional network. This network structure enhances the material's thermal stability, chemical resistance, and mechanical strength. The degree of crosslinking, and thus the rigidity and other properties of the polyurethane, can be precisely controlled by adjusting the functionality and concentration of the polyol or chain extender.

While the general principles of polyurethane synthesis are well-established, specific research detailing the synthesis of a wide range of tailored linear and crosslinked architectures exclusively using this compound is not extensively covered in the available literature. However, the fundamental approaches of controlling stoichiometry and monomer functionality remain the key strategies for achieving desired polymer architectures with this diisocyanate.

Segmented Polyurethane Design and Phase Separation Phenomena

Segmented polyurethanes are a significant class of thermoplastic elastomers. Their elastomeric properties arise from a microphase-separated morphology, which consists of alternating hard and soft segments. nih.gov

Soft Segments: These are typically formed from a high molecular weight polyol and are characterized by a low glass transition temperature. They impart flexibility and elasticity to the material. mdpi.com

Hard Segments: These are formed by the reaction of the diisocyanate with a low molecular weight chain extender. The hard segments are rigid and can form ordered domains through hydrogen bonding, acting as physical crosslinks. mdpi.com

The thermodynamic incompatibility between the polar, rigid hard segments and the nonpolar, flexible soft segments drives the microphase separation, leading to distinct domains with different properties. ntnu.no The structure of the diisocyanate is a critical factor in determining the degree of phase miscibility, which in turn affects the final mechanical properties of the polyurethane. mdpi.com The steric hindrance provided by the gem-dimethyl groups in this compound can influence the packing and ordering of the hard segments, thereby affecting the phase separation behavior.

Detailed studies focusing specifically on the phase separation phenomena in segmented polyurethanes derived from this compound are limited in the publicly available literature. However, it is understood that the interplay between the unique structure of this diisocyanate and various polyols and chain extenders would allow for the design of segmented polyurethanes with tailored phase morphologies and, consequently, a wide range of physical and mechanical properties.

Integration of Bio-based Polyols in Polyurethane Formulations

In recent years, there has been a growing interest in developing more sustainable polyurethanes by replacing petroleum-based polyols with bio-based alternatives derived from renewable resources. ethernet.edu.et These bio-based polyols can be sourced from various natural materials, including vegetable oils, lignocellulosic biomass, and carbohydrates. researchgate.net

Vegetable oils, such as castor oil, soybean oil, and canola oil, are a prominent source for bio-based polyols. wikipedia.orgnih.gov These oils can be chemically modified through processes like epoxidation followed by ring-opening, ozonolysis, or transesterification to introduce the necessary hydroxyl groups for polyurethane synthesis. researchgate.net The structure and functionality of the resulting bio-polyol depend on the type of vegetable oil and the chemical modification method used.

The incorporation of these bio-based polyols into polyurethane formulations with this compound can lead to the development of "greener" polymers. The properties of these bio-based polyurethanes are influenced by the structure of the bio-polyol, including its fatty acid composition, hydroxyl value, and functionality. For instance, the long aliphatic chains from vegetable oils can impart flexibility and hydrophobicity to the resulting polymer.

While the use of bio-based polyols in polyurethane synthesis is a well-explored area, specific research detailing the integration and performance of these polyols in formulations with this compound is not extensively documented in the available literature. However, the principles of polyurethane chemistry suggest that a wide range of bio-based polyurethanes with tailored properties could be synthesized using this diisocyanate.

Polyurea and Poly(urethane-urea) Hybrid Systems

Polyurea and poly(urethane-urea) polymers are known for their exceptional mechanical properties and chemical resistance, largely due to the presence of urea (B33335) linkages which form strong bidentate hydrogen bonds.

Development of High-Performance Polyurea Elastomers

Polyurea elastomers are formed through the rapid reaction of a diisocyanate with a polyamine. macromolchem.com This reaction is generally much faster than the reaction with polyols, often eliminating the need for a catalyst. macromolchem.com The resulting polyurea is a segmented polymer with hard segments composed of urea linkages and soft segments derived from the polyamine.

The unique properties of polyurea elastomers, such as high tensile strength, tear resistance, and durability, make them suitable for demanding applications. The structure of the diisocyanate plays a crucial role in determining the final properties of the polyurea. Symmetrical diisocyanates tend to produce polyureas with higher tensile strengths compared to their unsymmetrical counterparts. mdpi.com

A patent for polyurethane elastomers based on this compound highlights its use in producing materials with good compression set properties. The patent describes the synthesis of a prepolymer from p-TMXDI and a polymeric diol, which is then cured with an aromatic diamine. The resulting elastomers are noted for their utility in molded articles subjected to loading, such as machine rolls and wheels. macromolchem.com

| Property | Value |

| Tensile Strength | Varies with formulation |

| Elongation | Varies with formulation |

| Tear Strength | Varies with formulation |

| Compression Set | ≤ 40% |

| The data in this table is based on polyurethane elastomers from a patent and may not be fully representative of all polyurea elastomers based on this compound. |

Detailed research on the development of a broad range of high-performance polyurea elastomers specifically from this compound and the comprehensive characterization of their mechanical properties is an area that warrants further investigation.

Control of Hard and Soft Segment Domains in Hybrid Poly(urethane-urea)s

Poly(urethane-urea) hybrid systems contain both urethane and urea linkages in their polymer backbone. These materials are typically synthesized by reacting a diisocyanate with a mixture of polyols and polyamines, or by using a chain extender that contains both hydroxyl and amine groups. The presence of both types of linkages allows for a greater degree of control over the polymer's morphology and properties.

The hard segments in these hybrids are composed of both urethane and urea groups, while the soft segments are derived from the polyol. The strong hydrogen bonding of the urea groups leads to well-defined hard domains that act as robust physical crosslinks, significantly influencing the mechanical properties of the material. nih.gov

The arrangement and distribution of these hard and soft segment domains can be controlled by several factors, including:

The ratio of polyol to polyamine in the formulation.

The chemical structure and molecular weight of the polyol and polyamine.

The structure of the diisocyanate.

The synthesis method (e.g., one-shot vs. prepolymer). nih.gov

Advanced Polymerization Techniques

The synthesis of polymers utilizing this compound, also known as p-tetramethylxylylene diisocyanate (p-TMXDI), has been explored through various advanced polymerization techniques to achieve tailored material properties. This diisocyanate is noted for its aliphatic nature, despite the presence of an aromatic ring, because the isocyanate groups are not directly conjugated to the ring. This structure imparts unique reactivity and properties to the resulting polymers, such as excellent light stability.

Solution and bulk polymerization are common methods for synthesizing high molecular weight polyurethanes and poly(urethane-urea)s from this compound. These techniques allow for good control over the reaction conditions and can be adapted to produce a wide range of polymer architectures.

Solution Polymerization

In solution polymerization, the reactants, including p-TMXDI, a polyol, and a chain extender, are dissolved in a suitable aprotic solvent, such as N,N'-dimethylacetamide (DMAc). The reaction is typically carried out in a two-step process. First, a prepolymer is formed by reacting the polyol with an excess of p-TMXDI. This prepolymer is then chain-extended with a diamine or diol to form the final high molecular weight polymer. nih.gov The use of a solvent helps to control the viscosity of the reaction mixture, which can become very high as the molecular weight of the polymer increases. The reaction progress can be monitored by techniques such as Fourier-transform infrared (FTIR) spectroscopy, observing the disappearance of the isocyanate peak around 2260 cm⁻¹. nih.gov

Bulk Polymerization

Bulk polymerization, or the "one-shot" method, involves reacting all the monomers—p-TMXDI, polyol, and chain extender—simultaneously without the use of a solvent. mdpi.com This method is often preferred for its efficiency and the absence of solvent, which makes it more environmentally friendly. The reaction is typically carried out at elevated temperatures to ensure the mixture remains in a molten state. The synthesis of thermoplastic polyurethanes (TPUs) is a common application of this method. For instance, bio-based TPUs have been synthesized via a solvent-free one-shot method using bio-based polyols and chain extenders with various diisocyanates. mdpi.com The properties of the resulting polymers are highly dependent on the stoichiometry of the reactants, specifically the [NCO]/[OH] molar ratio. mdpi.com

| Parameter | Solution Polymerization | Bulk Polymerization |

| Reaction Medium | Aprotic solvent (e.g., DMAc) | No solvent |

| Process | Typically a two-step prepolymer method | Often a one-shot method |

| Viscosity Control | Good, managed by solvent concentration | Challenging, depends on temperature and molecular weight |

| Advantages | Better temperature control, easier handling of high molecular weight polymers | Environmentally friendly (no solvent), faster reaction times |

| Disadvantages | Solvent removal required, potential for chain transfer to solvent | Difficult to control viscosity and temperature, potential for localized overheating |

Table 1: Comparison of Solution and Bulk Polymerization for p-TMXDI-based Polymers

Emulsion and dispersion polymerization techniques are employed to create aqueous-based polymer systems, which are of significant interest due to their low volatile organic compound (VOC) content. For polyurethanes derived from this compound, these methods are used to produce stable polyurethane dispersions (PUDs).

The synthesis of aqueous PUDs typically involves a prepolymer mixing process. hilarispublisher.com In this method, a prepolymer is synthesized from p-TMXDI and a polyol, often incorporating a hydrophilic monomer such as 2,2-bis(hydroxymethyl)propionic acid (DMPA). The carboxylic acid groups of the DMPA are then neutralized with a tertiary amine, like triethylamine (B128534) (TEA), to form an ionomer. This ionomeric prepolymer is then dispersed in water with high shear, followed by chain extension with a diamine, such as ethylenediamine (B42938) (EDA), to form the final aqueous polyurethane-urea dispersion. hilarispublisher.com

The unique structure of p-TMXDI, with its sterically hindered isocyanate groups, offers advantages in the preparation of aqueous dispersions. The lower reactivity of the NCO groups with water allows for higher processing temperatures, which can reduce the prepolymer viscosity without the need for solvents. allnex.com This facilitates the production of solvent-free PUDs. allnex.com

| Component | Function | Example |

| Diisocyanate | Forms the hard segment | This compound (p-TMXDI) |

| Polyol | Forms the soft segment | Polytetramethylene ether glycol (PTMEG) |

| Internal Emulsifier | Provides hydrophilicity for dispersion | 2,2-Bis(hydroxymethyl)propionic acid (DMPA) |

| Neutralizing Agent | Forms salt with the internal emulsifier | Triethylamine (TEA) |

| Chain Extender | Increases molecular weight in the aqueous phase | Ethylenediamine (EDA) |

Table 2: Key Components in the Synthesis of Aqueous Polyurethane Dispersions from p-TMXDI

Polymers derived from this compound are finding applications in the rapidly growing field of additive manufacturing, also known as 3D printing. The versatility of polyurethane chemistry allows for the creation of resins suitable for various 3D printing technologies, including stereolithography (SLA) and digital light processing (DLP).

For these vat photopolymerization techniques, liquid photopolymer resins are required that can be cured layer-by-layer by a light source. 3dnatives.comxometry.com Polyurethane-based resins are advantageous due to their tunable mechanical properties, ranging from soft and flexible elastomers to rigid plastics. Resins for SLA and DLP are typically formulated from urethane (meth)acrylate oligomers, reactive diluents, and a photoinitiator. tue.nl While specific examples detailing the use of this compound in commercial 3D printing resins are not extensively documented in public literature, its properties make it a suitable candidate for the synthesis of the urethane acrylate (B77674) oligomers that form the basis of these resins.

Another area of application is in powder-based additive manufacturing processes, such as selective laser sintering (SLS). For this technology, thermoplastic polyurethane (TPU) powders are used. A patent describes an additive manufacturing process using TPU particles with specific melting and flow characteristics. google.com TPUs synthesized from p-TMXDI could potentially be tailored to meet the requirements for such processes, offering good mechanical properties and durability in the final printed objects.

| 3D Printing Technology | Material Form | Role of this compound |

| Stereolithography (SLA) | Liquid Photopolymer Resin | Building block for urethane (meth)acrylate oligomers |

| Digital Light Processing (DLP) | Liquid Photopolymer Resin | Building block for urethane (meth)acrylate oligomers |

| Selective Laser Sintering (SLS) | Thermoplastic Powder | Monomer for the synthesis of thermoplastic polyurethanes |

Table 3: Potential Applications of Polymers from this compound in Additive Manufacturing

Copolymerization Strategies with Other Monomers

Copolymerization is a powerful tool to modify and enhance the properties of polymers. For polymers based on this compound, copolymerization with other monomers, particularly acrylics and methacrylics, is a common strategy to create functional materials with a wide range of properties.

Polyurethane networks can be modified with acrylic and methacrylic monomers to produce hybrid materials that combine the desirable properties of both polymer types. This can be achieved by creating polyurethane-acrylate (PUA) copolymers. A common approach involves the synthesis of an isocyanate-terminated polyurethane prepolymer from p-TMXDI and a polyol. This prepolymer is then end-capped with a hydroxy-functional acrylate or methacrylate, such as 2-hydroxyethyl acrylate (HEA), to introduce vinyl functionality. The resulting vinyl-terminated PU prepolymer can then be copolymerized with other acrylic or methacrylic monomers via free radical polymerization to form a crosslinked network.

Another strategy involves the creation of interpenetrating polymer networks (IPNs), where a polyurethane network and a polyacrylate network are formed in situ without covalent bonds between them. However, the synthesis of hybrid emulsions often involves the emulsion polymerization of acrylic monomers in the presence of a polyurethane dispersion, leading to the formation of core-shell or interpenetrating particle morphologies.

Grafting Copolymers

Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer. For polyurethane systems, several grafting strategies can be employed:

"Grafting from": In this method, initiating sites are created along the polyurethane backbone, from which the side chains are grown. For example, a polyurethane could be synthesized with monomers containing initiator functionalities for a subsequent controlled radical polymerization of acrylic or other vinyl monomers.

"Grafting to": This approach involves the reaction of pre-formed polymer chains with a reactive polyurethane backbone. For instance, a polyurethane with pendant reactive groups could be reacted with end-functionalized polymer chains.

"Grafting through": This technique involves the copolymerization of a macromonomer (a polymer chain with a polymerizable end group) with the monomers that form the main chain. In the context of polyurethanes, a polyol with a polymerizable group could be incorporated into the polyurethane backbone, and this group could then be used to initiate the growth of side chains.

Block Copolymers

Block copolymers are composed of two or more different polymer chains linked together in a linear fashion. harth-research-group.org The synthesis of block copolymers involving polyurethane segments often utilizes the polyurethane prepolymer as a macroinitiator for the polymerization of a second monomer, or a pre-formed polymer with reactive end groups can be used as a chain extender in a polyurethane synthesis. cmu.edu

When this compound is used, it can act as a chain extender for a prepolymer with hydroxyl or amine end groups, thereby linking two prepolymer chains together and forming a block copolymer. For example, a hydroxyl-terminated polymer (Polymer A) could be reacted with an excess of p-TMXDI to form an NCO-terminated Polymer A. This can then be reacted with a hydroxyl-terminated Polymer B to form an A-B-A triblock copolymer. This method allows for the creation of thermoplastic elastomers and other functional materials where the properties of the different blocks can be precisely controlled.

Structure Performance Relationships in Derived Polymeric Materials

Influence of 1,4-Bis(1-isocyanato-1-methylethyl)benzene on Polymer Network Density and Crosslinking

The molecular structure of this compound plays a pivotal role in determining the network density and crosslinking characteristics of the resulting polymers, particularly polyurethanes. The presence of two tertiary isocyanate groups, attached to a central benzene (B151609) ring via dimethyl-methyl groups, introduces significant steric hindrance. This steric bulk around the reactive isocyanate (-NCO) groups modulates their reactivity, generally slowing down the urethane (B1682113) formation reaction compared to aliphatic isocyanates with primary or secondary -NCO groups. wikipedia.org

This controlled reactivity can be advantageous in certain processing applications, allowing for longer pot lives and better flow control before solidification. However, it also influences the final network structure. The steric hindrance can affect the efficiency of the crosslinking reaction, potentially leading to a less densely crosslinked network compared to polymers formed from less hindered diisocyanates under similar conditions. The degree of crosslinking is a critical parameter that dictates many of the final properties of the polymer, including its stiffness, solvent resistance, and thermal stability.

The crosslink density in polyurethane networks can be quantitatively assessed through various methods, including swelling experiments coupled with the Flory-Rehner equation. mostwiedzy.pl For polyurethanes derived from this compound, the crosslink density is not only a function of the stoichiometric ratio of isocyanate to hydroxyl groups but is also influenced by the completeness of the reaction, which is in turn affected by the steric hindrance of the monomer. An increase in crosslink density generally leads to a more rigid material with a higher glass transition temperature and enhanced mechanical strength. mostwiedzy.plmdpi.com

Impact of Monomer Purity and Isomerism on Polymer Microstructure and Properties

The purity of this compound is crucial for achieving predictable and consistent polymer properties. Impurities can lead to side reactions, chain termination, or the formation of network defects, all of which can compromise the mechanical and thermal performance of the final material.

A significant factor influencing the polymer microstructure is the isomerism of the diisocyanate. This compound is the para-isomer (p-TMXDI). Its counterpart, 1,3-Bis(1-isocyanato-1-methylethyl)benzene, is the meta-isomer (m-TMXDI). The spatial arrangement of the isocyanate groups on the benzene ring has a profound effect on the linearity and packing ability of the resulting polymer chains.

Para-isomer (1,4-substitution): The linear and symmetrical structure of the para-isomer facilitates more regular chain packing and can lead to the formation of ordered, crystalline domains within the polymer, especially in the hard segments of polyurethanes. mdpi.comresearchgate.net This crystallinity can enhance the mechanical strength, stiffness, and thermal stability of the polymer. dtic.milyoutube.com

Meta-isomer (1,3-substitution): The bent, asymmetrical structure of the meta-isomer disrupts the regularity of the polymer chain, hindering close packing and inhibiting crystallization. researchgate.net This typically results in a more amorphous polymer microstructure. mdpi.com Amorphous polymers are generally more transparent and can exhibit greater flexibility and toughness.

The choice between the para and meta isomers allows for the tailoring of the polymer's microstructure and, consequently, its macroscopic properties to suit specific application requirements. For instance, the use of the para-isomer can be beneficial for applications requiring high strength and thermal resistance, while the meta-isomer might be preferred for coatings or adhesives where flexibility and clarity are desired. hilarispublisher.comnih.gov

Thermomechanical and Dynamic Mechanical Behavior of Resulting Polymers

The thermomechanical and dynamic mechanical properties of polymers derived from this compound are intrinsically linked to their molecular structure and morphology. These properties are often characterized using techniques such as Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA).

Analysis of Glass Transition Temperatures and Modulus Profiles

The glass transition temperature (Tg) is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. For polyurethanes based on this compound, the Tg of the soft segment is a key indicator of the degree of phase separation between the soft and hard segments. A lower soft segment Tg generally suggests better phase separation. dtic.mil

Studies on polyurethanes derived from the para-isomer of TMXDI have shown that these materials can exhibit crystalline hard segments, as indicated by the presence of an endothermic melting peak in DSC thermograms. dtic.mil Annealing these polymers at elevated temperatures can lead to an increase in the melting point of these crystalline domains, suggesting a more perfected crystalline structure. dtic.mil Concurrently, annealing can also cause a slight increase in the soft segment's glass transition temperature, which may indicate a small change in the extent of phase separation. dtic.mil

Dynamic Mechanical Analysis (DMA) provides information on the storage modulus (E'), loss modulus (E''), and tan delta (the ratio of E'' to E') as a function of temperature. The storage modulus represents the elastic response of the material, while the loss modulus signifies the viscous response or energy dissipation. The peak of the tan delta curve is often used to determine the glass transition temperature. mdpi.com For TMXDI-based polyurethanes, the DMA profile would be expected to show a significant drop in the storage modulus around the glass transition temperature of the soft segment. nih.gov

| Diisocyanate Type | Glass Transition Temperature (Tg) from tan δ peak (°C) | Storage Modulus (E') at 25°C (MPa) | Peak Tan δ Value |

|---|---|---|---|

| Aromatic (e.g., MDI-based) | -30 to -10 | 500 - 1500 | 0.6 - 0.9 |

| Aliphatic (e.g., HDI-based) | -50 to -30 | 100 - 500 | 0.8 - 1.2 |

| Aromatic-Aliphatic (e.g., TMXDI-based) | -40 to -20 | 300 - 800 | 0.7 - 1.0 |

Note: The data in the table is representative and intended for comparative purposes. Actual values for TMXDI-based polymers can vary depending on the specific formulation (e.g., polyol type, hard segment content).

Viscoelastic Responses and Deformation Mechanisms in Elastomeric Systems

Elastomers derived from this compound exhibit viscoelastic behavior, meaning they have both elastic and viscous characteristics when deformed. The unique aromatic-aliphatic structure of TMXDI contributes to these properties. The rigid benzene ring provides stiffness, while the flexible linkages and the nature of the soft segment allow for elastomeric behavior.

The viscoelastic response is highly dependent on temperature and the frequency of the applied stress or strain. At low temperatures, below the Tg, the polymer is glassy and behaves more elastically. As the temperature increases through the glass transition region, the polymer chains have greater mobility, and the viscous component of the behavior becomes more prominent, leading to increased energy dissipation (higher loss modulus and tan delta). Above the Tg, in the rubbery plateau region, the material is predominantly elastic due to the crosslinked network structure, with a relatively stable storage modulus until the onset of thermal degradation.

Surface Engineering and Interface Chemistry of this compound-Based Coatings and Adhesives

The chemical structure of this compound offers distinct advantages in the formulation of high-performance coatings and adhesives, particularly in terms of surface and interfacial properties. A key feature is its ability to promote adhesion to low surface energy or non-polar substrates. allnex.com This is attributed to the presence of the aromatic ring in its structure. The aromatic core can engage in π-π stacking and other non-covalent interactions with a variety of surfaces, enhancing interfacial adhesion where conventional aliphatic isocyanates might fail. vliz.benih.gov

The surface properties of coatings derived from TMXDI can be characterized by techniques such as contact angle measurements. The contact angle of a liquid on the coating surface provides information about its hydrophobicity or hydrophilicity and its surface energy. hilarispublisher.comresearchgate.netmsu.ru The incorporation of TMXDI into a polyurethane formulation can be used to tailor the surface energy of the resulting coating to achieve desired wetting and adhesion characteristics on specific substrates. For instance, in m-TMXDI-based waterborne polyurethanes, the surface can be rendered more hydrophilic with the incorporation of chitosan (B1678972), as evidenced by a decrease in the contact angle. hilarispublisher.com

| Polymer Type | Water Contact Angle (°) | Surface Character |

|---|---|---|

| Polyethylene (PE) | ~94 | Hydrophobic |

| Polystyrene (PS) | ~90 | Hydrophobic |

| Poly(methyl methacrylate) (PMMA) | ~70 | Moderately Hydrophilic |

| TMXDI-based Polyurethane (unmodified) | 80 - 100 | Hydrophobic |

Optical Properties and Applications, including Volume Bragg Gratings

Polymers derived from this compound can be formulated to exhibit specific optical properties, such as a high refractive index. The presence of the aromatic ring in the TMXDI monomer contributes to a higher refractive index compared to purely aliphatic systems. google.com This makes TMXDI a suitable building block for optical-grade polymers. Patents have described the use of TMXDI in the formulation of high refractive index aqueous polyurethane dispersions for coating applications. google.com In these systems, the polyurethane polymer can have an aromatic functional group content ranging from about 16% to 42% by weight, resulting in coatings with a refractive index in the range of 1.53 to 1.63. google.com

One potential advanced optical application for such polymers is in the fabrication of volume Bragg gratings (VBGs). VBGs are optical elements with a periodic variation of the refractive index within the bulk of a material. rp-photonics.comrp-photonics.com They are created by holographically recording an interference pattern in a photosensitive material. Polymer systems are often used as the host matrix for the photosensitive components in VBG fabrication. The ability to tune the refractive index of the polymer matrix is crucial for achieving high diffraction efficiency and desired optical performance in the VBG.

While the direct use of this compound in commercially available VBGs is not widely documented in open literature, its properties make it a plausible candidate for such applications. A polyurethane matrix with a high refractive index, good transparency, and dimensional stability, all of which can be achieved with TMXDI-based formulations, would be beneficial for the performance and environmental stability of the VBG.

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Reaction Monitoring and Structural Elucidation of Polymers

Spectroscopic methods are fundamental in polymer science for both monitoring the progress of polymerization reactions and elucidating the detailed chemical structure of the resulting macromolecules.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for monitoring the synthesis of polyurethanes and other polymers derived from 1,4-Bis(1-isocyanato-1-methylethyl)benzene. This method tracks the changes in characteristic vibrational bands of functional groups, confirming the progress of the polymerization reaction. researchgate.netscispace.com The primary indicator of the reaction is the disappearance of the strong absorption band of the isocyanate group (-N=C=O) and the concurrent appearance of bands corresponding to the newly formed urethane (B1682113) linkages.

During the polymerization of this compound with a polyol, the intense stretching vibration of the isocyanate group, typically observed around 2270 cm⁻¹, diminishes as the reaction proceeds. researchgate.net Simultaneously, new absorption bands characteristic of the urethane group emerge. These include the N-H stretching vibration around 3300-3400 cm⁻¹, the C=O (amide I) stretching vibration between 1700-1730 cm⁻¹, and the C-N stretching and N-H bending (amide II) vibrations near 1530-1540 cm⁻¹. researchgate.net The presence of hydrogen bonding in the polyurethane can influence the position and shape of the N-H and C=O bands.

Table 1: Typical FTIR Absorption Bands in the Analysis of Polyurethanes from this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observation |

| Isocyanate (-N=C=O) | Asymmetric Stretch | ~2270 | Disappears as reaction progresses |

| Urethane (N-H) | Stretch | 3300 - 3400 | Appears and intensifies |

| Urethane (C=O) | Stretch (Amide I) | 1700 - 1730 | Appears and intensifies |

| Urethane (C-N/N-H) | Stretch/Bend (Amide II) | 1530 - 1540 | Appears and intensifies |

Note: Specific wavenumbers can vary based on the polymer's specific composition, phase, and extent of hydrogen bonding.

Raman spectroscopy serves as a complementary technique to FTIR. While FTIR is more sensitive to polar functional groups like C=O and N-H, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, such as the C=C bonds within the benzene (B151609) ring of the diisocyanate monomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymer Microstructure and Composition

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for obtaining detailed information about the microstructure and composition of polymers. Both ¹H NMR and ¹³C NMR are employed to confirm the successful incorporation of the this compound monomer into the polymer chain and to analyze the sequence distribution in copolymers. researchgate.netresearchgate.netdtic.mil

In the ¹H NMR spectrum of a polyurethane synthesized from this diisocyanate, characteristic signals can be assigned to the protons of the monomer unit and the polyol. semanticscholar.org For the this compound moiety, the aromatic protons on the benzene ring typically appear as a singlet in the region of 7.0-7.5 ppm. The methyl protons (from the -C(CH₃)₂) are highly shielded and appear as a sharp singlet at approximately 1.5-1.7 ppm. The urethane N-H proton signal can be observed further downfield. researchgate.netresearchgate.net

¹³C NMR provides complementary information, with distinct signals for the quaternary carbons, methyl carbons, and aromatic carbons of the diisocyanate unit, as well as the carbonyl carbon of the newly formed urethane group. dtic.milkoreascience.kr These spectra are crucial for confirming the chemical structure and identifying any potential side reactions.

Table 2: Illustrative ¹H NMR Chemical Shift Assignments for a Polymer Unit Derived from this compound

| Proton Type | Moiety | Illustrative Chemical Shift (ppm) |

| Aromatic (C₆H₄) | 1,4-phenylene | 7.0 - 7.5 |

| Methyl (-C(CH₃)₂) | Isopropylidene | 1.5 - 1.7 |

| Urethane (-NHCOO-) | Urethane Linkage | Variable (e.g., 8.0 - 9.5) |

Note: Exact chemical shifts are dependent on the solvent, temperature, and the specific structure of the comonomers.

Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. sepscience.comatslab.comresolvemass.ca This information is critical as the mechanical and bulk properties of a polymer are highly dependent on its molecular weight.

In a GPC analysis, a polymer solution is passed through a column packed with porous gel. resolvemass.ca Larger polymer chains are excluded from the pores and thus elute faster, while smaller chains penetrate the pores to varying extents and elute later. atslab.com The elution time is therefore inversely proportional to the hydrodynamic volume of the polymer chain. By calibrating the system with polymer standards of known molecular weights (e.g., polystyrene), the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) of the polymer sample can be determined. amazonaws.com A narrow PDI (closer to 1.0) indicates a more uniform distribution of polymer chain lengths.

Table 3: Example of GPC Data for a Polyurethane

| Parameter | Symbol | Description | Typical Value |

| Number-Average Molecular Weight | Mn | Statistical average molecular weight of all polymer chains | 10,000 - 100,000 g/mol |

| Weight-Average Molecular Weight | Mw | An average that accounts for the contribution of larger chains | 20,000 - 250,000 g/mol |

| Polydispersity Index | PDI | A measure of the breadth of the molecular weight distribution (Mw/Mn) | 1.5 - 2.5 |

Note: These values are illustrative and depend heavily on the specific synthesis conditions (e.g., monomer ratio, temperature, reaction time).

Thermal Analysis for Polymer Transitions and Stability

Thermal analysis techniques are essential for characterizing the thermal transitions and stability of polymers containing this compound units. These properties dictate the material's processing conditions and its performance at different temperatures.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. tainstruments.com It is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). researchgate.net

For polyurethanes derived from this compound, the Tg is a critical parameter, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. netzsch.com This transition is observed as a step-like change in the baseline of the DSC thermogram. netzsch.com The value of the Tg is influenced by the rigidity of the diisocyanate unit, the flexibility of the polyol segment, and the degree of phase separation between hard and soft segments. If the polymer is semi-crystalline, endothermic peaks corresponding to the melting of crystalline domains may also be observed. dtic.mil

Table 4: Representative DSC Data for a Thermoplastic Polyurethane

| Thermal Transition | Symbol | Description | Illustrative Temperature Range (°C) |

| Glass Transition | Tg | Transition from glassy to rubbery state | -50 to -20 (soft segment) / 50 to 100 (hard segment) |

| Melting | Tm | Melting of crystalline domains | 120 to 220 |

| Crystallization | Tc | Crystallization upon cooling | 80 to 180 |

Note: The presence and temperature of these transitions are highly dependent on the polymer's specific chemical composition and thermal history.

Thermogravimetric Analysis (TGA) for Thermal Degradation Profiles

Thermogravimetric Analysis (TGA) provides information on the thermal stability and degradation profile of a polymer by measuring the change in mass as a function of temperature in a controlled atmosphere. The output is a TGA curve showing the percentage of weight loss versus temperature.

The thermal stability of polyurethanes based on this compound is determined by the bond strengths within the polymer structure. The urethane linkage is often the first to thermally decompose. TGA can identify the onset temperature of decomposition, which is a key indicator of the material's thermal stability. The analysis can also reveal if the degradation occurs in single or multiple steps, providing insight into the degradation mechanism. For example, the degradation of the urethane hard segments often occurs at a different temperature range than the polyol soft segments.

Table 5: TGA Data for a Polyurethane Indicating Thermal Stability

| Parameter | Description | Illustrative Temperature (°C) |

| T₅% | Temperature at which 5% weight loss occurs | 280 - 320 |

| T₁₀% | Temperature at which 10% weight loss occurs | 300 - 350 |

| Tₘₐₓ | Temperature of maximum rate of decomposition | 350 - 420 |

| Char Yield | Percentage of material remaining at high temperature (e.g., 600°C) | 5 - 20% |

Note: These values are influenced by the heating rate, atmosphere (e.g., nitrogen or air), and the specific polymer structure.

Microscopy and Morphological Characterization of Polymer Blends and Composites

The performance of polymer blends and composites is intrinsically linked to their morphology, including the size, shape, and distribution of different phases or reinforcing agents. Techniques such as Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) provide invaluable insights into these structural details at various length scales.

Atomic Force Microscopy (AFM) for Surface Topography and Phase Imaging

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional surface topography. In the context of polymer systems containing this compound, AFM is instrumental in characterizing the surface of films and coatings.

AFM operates in various modes, with tapping mode being particularly useful for soft polymer surfaces. This mode can generate both a height image, revealing the surface topography, and a phase image. The phase image maps the phase lag between the cantilever's oscillation and the drive signal, which is sensitive to variations in material properties such as adhesion, stiffness, and viscoelasticity. This allows for the differentiation of distinct polymer phases or domains within a blend or composite.

For polyurethanes synthesized using this compound, AFM can be used to visualize the microphase separation between hard and soft segments. The hard segments, formed by the diisocyanate and chain extenders, and the soft segments, typically composed of polyols, often organize into distinct domains. The resulting surface topography and phase contrast can be quantified to understand the degree of phase separation and the size and distribution of these domains, which in turn influence the mechanical and physical properties of the material.

Table 1: Illustrative AFM Data for a Hypothetical Polymer Blend Containing this compound

| Parameter | Value |

| Scan Size | 5 µm x 5 µm |

| RMS Roughness (Rq) | 3.5 nm |

| Average Roughness (Ra) | 2.8 nm |

| Phase Domain Size (Avg.) | 80 nm |

| Phase Contrast (Δφ) | 15 degrees |

This table is illustrative and represents typical data that could be obtained from AFM analysis.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Microstructure Analysis

SEM analysis of cryo-fractured surfaces can reveal the internal microstructure of the composite. This allows for the assessment of interfacial adhesion between the filler and the polymer matrix. The presence of this compound can influence this interface, potentially acting as a coupling agent or modifying the matrix properties to enhance adhesion. High-resolution SEM can visualize features such as filler pull-out or matrix cracking, providing qualitative and quantitative information about the composite's toughness and failure mechanisms.